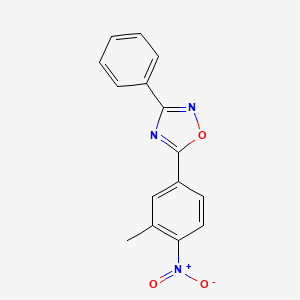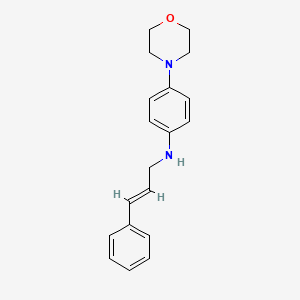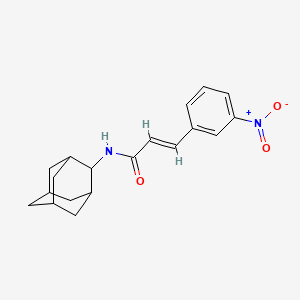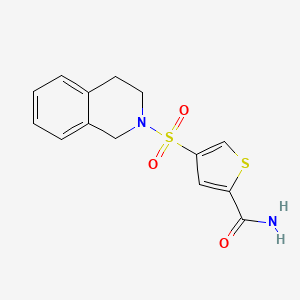
5-(3-methyl-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “5-(3-methyl-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole” is a complex organic molecule. It contains a 1,2,4-oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring . This structure is often found in various pharmaceuticals and agrochemicals .
Scientific Research Applications
Corrosion Inhibition
One significant application of oxadiazole derivatives is in corrosion inhibition. For instance, synthesized oxadiazole derivatives have demonstrated effectiveness as benign agents for controlling mild steel dissolution in corrosive environments. Their corrosion inhibition efficiency was assessed through various techniques, including weight loss measurement, electrochemical impedance spectroscopy, and potentiodynamic polarization, revealing high inhibition efficiency in acidic solutions. The study highlights the role of these compounds in providing protective coatings for metals, underscoring their potential in materials science and engineering applications (Kalia et al., 2020).
Antimicrobial Activity
Another notable application is in the realm of antimicrobial activity. Research has shown that oxadiazole derivatives possess valuable biological effects, including antibacterial, antifungal, and anti-tubercular activities. The synthesis and evaluation of some 2,5 disubstituted 1,3,4-oxadiazole derivatives revealed remarkable antibacterial activities against common pathogens, indicating their potential in developing new antimicrobial agents (Jafari et al., 2017).
Liquid Crystal Materials
Oxadiazole derivatives have also been explored for their application in creating new mesogenic materials. A study on the synthesis and characterization of asymmetrical mesogenic materials based on 1,3,4-oxadiazole demonstrated the ability of these compounds to exhibit liquid crystalline phases, making them suitable for applications in liquid crystal displays and other optoelectronic devices (Abboud et al., 2017).
Cytotoxicity and Antimicrobial Evaluation
Oxadiazole derivatives have been synthesized and evaluated for their cytotoxicity and antimicrobial efficacy. Certain compounds have shown significant cytotoxic properties, along with notable antibacterial activities, suggesting their utility in pharmaceutical research and development (Mutchu et al., 2018).
Optoelectronic Properties
Research into the optoelectronic properties of donor-acceptor based derivatives of 1,3,4-oxadiazole highlights their potential in electronics and photonics. These studies focus on the electron density distribution, charge transfer, and light-harvesting efficiency, demonstrating the applicability of oxadiazole derivatives in developing new materials for electronic and photonic devices (Joshi & Ramachandran, 2017).
Safety and Hazards
properties
IUPAC Name |
5-(3-methyl-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3/c1-10-9-12(7-8-13(10)18(19)20)15-16-14(17-21-15)11-5-3-2-4-6-11/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQICTXAAIBOCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC(=NO2)C3=CC=CC=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Methyl-4-nitrophenyl)-3-phenyl-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methyl-6-[4-(phenylacetyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5562029.png)
![2-[(diallylamino)methyl]-6-hydroxy-3(2H)-pyridazinone](/img/structure/B5562051.png)
![N-[(3R*,4S*)-4-cyclopropyl-1-(3-methoxypropanoyl)-3-pyrrolidinyl]methanesulfonamide](/img/structure/B5562055.png)
![6-{[4-(2-pyridinylmethoxy)-1-piperidinyl]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5562062.png)

![N',N'''-[2-(phenylsulfonyl)-1,4-phenylene]bis(N,N-dimethylsulfamide)](/img/structure/B5562093.png)
![2-methyl-3-(5-methyl-2-furyl)-6,7-dihydro-5H-cyclopenta[b]pyrazine 1,4-dioxide](/img/structure/B5562098.png)
![methyl 4-[(4H-1,2,4-triazol-4-ylimino)methyl]benzoate](/img/structure/B5562113.png)
![9-[(2E)-3-phenylprop-2-en-1-yl]-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5562114.png)

![5-[(2-chloro-6-nitrobenzyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B5562117.png)
![2-butyl-8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562123.png)

![3-benzyl-4-[(8-fluoro-2-quinolinyl)carbonyl]-2-piperazinone](/img/structure/B5562137.png)